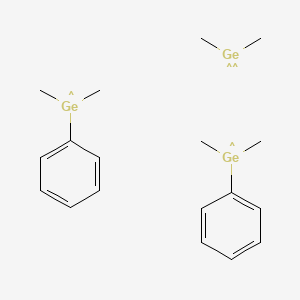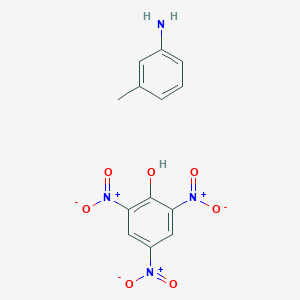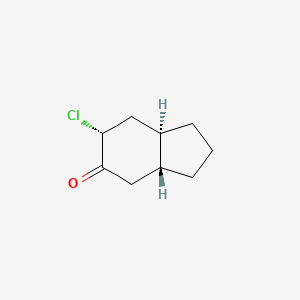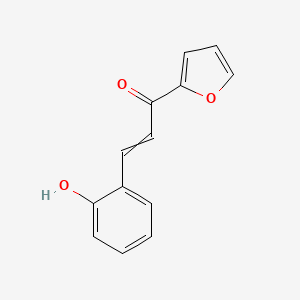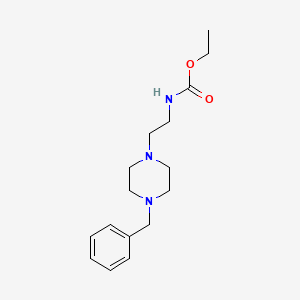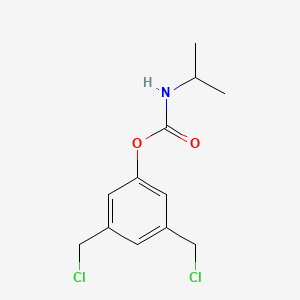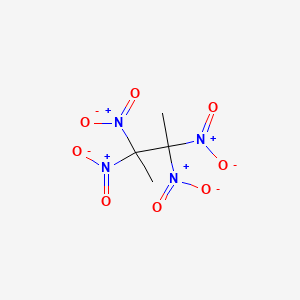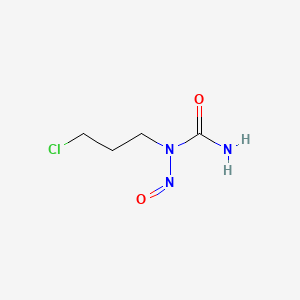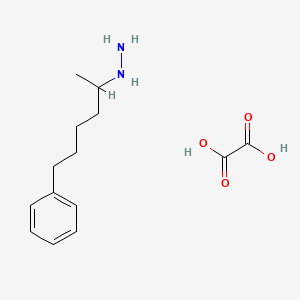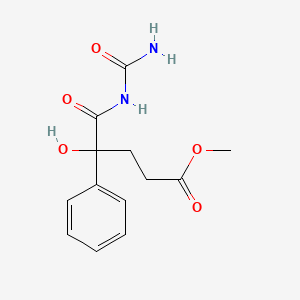
Diazene, bis(2,2',4,4',6,6'-hexanitro(1,1'-biphenyl)-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is a highly nitrated aromatic compound known for its energetic properties. This compound is characterized by the presence of multiple nitro groups attached to a biphenyl structure, making it a potent energetic material. It is used in various applications, particularly in the field of explosives and propellants due to its high energy content and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- typically involves the nitration of biphenyl derivatives. The process begins with the preparation of 2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3,3’-diamine, which is then subjected to diazotization to form the diazene compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the complete nitration of the biphenyl rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are paramount due to the highly energetic nature of the compound and the use of strong acids in the nitration process .
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further, although it is already highly nitrated.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the energetic properties of the compound.
Substitution: Electrophilic substitution reactions can occur, although the presence of multiple nitro groups makes the biphenyl rings less reactive.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, reduction reactions can produce amino derivatives of the compound, while oxidation reactions may lead to the formation of more highly oxidized species .
Scientific Research Applications
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a standard for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives and propellants due to its high energy content and stability
Mechanism of Action
The mechanism of action of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas and other byproducts. This rapid release of gas and energy is what makes the compound useful in explosive applications. The molecular targets and pathways involved include the nitro groups and the biphenyl structure, which stabilize the compound and allow for controlled energy release .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexanitroazobenzene: Another highly nitrated compound with similar energetic properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a simpler structure but similar applications.
Hexanitrohexaazaisowurtzitane (HNIW): A more complex compound with higher energy content and stability
Uniqueness
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is unique due to its biphenyl structure with multiple nitro groups, providing a balance between stability and high energy content. This makes it particularly useful in applications where controlled energy release is crucial .
Properties
CAS No. |
23987-32-8 |
|---|---|
Molecular Formula |
C24H6N14O24 |
Molecular Weight |
874.4 g/mol |
IUPAC Name |
bis[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)phenyl]diazene |
InChI |
InChI=1S/C24H6N14O24/c39-27(40)7-1-9(29(43)44)17(10(2-7)30(45)46)19-13(33(51)52)5-15(35(55)56)21(23(19)37(59)60)25-26-22-16(36(57)58)6-14(34(53)54)20(24(22)38(61)62)18-11(31(47)48)3-8(28(41)42)4-12(18)32(49)50/h1-6H |
InChI Key |
JZMIVRJYBGBHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=NC3=C(C=C(C(=C3[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



